What are the chemical properties of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE?
What are the chemical properties of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE?
An In-Depth Technical Guide to N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE
Introduction
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is a bifunctional organosilane that serves as a versatile molecular bridge between inorganic and organic materials.[1] Classified as a diamino-functional silane coupling agent, its unique structure, featuring a long, flexible hydrocarbon chain, terminal primary and internal secondary amino groups, and a hydrolyzable triethoxysilyl group, enables it to impart significant performance enhancements in a wide array of applications, from advanced coatings and adhesives to surface modification and bioconjugation.[1][2] This guide provides a detailed exploration of its core chemical properties, reaction mechanisms, and practical applications for professionals in research and development.
Molecular Structure and Physicochemical Properties
The defining characteristic of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is its dual reactivity. The molecule consists of two key domains: an inorganic-reactive triethoxysilane head and an organic-reactive diamino tail, connected by a flexible seven-carbon spacer. This structure allows it to chemically bond to both inorganic substrates (like glass, metals, and silica) and organic polymers or biomolecules.[1]
Table 1: Physicochemical Properties of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE
| Property | Value | Source(s) |
| CAS Number | 15129-36-9 | [2][3][4][5][6] |
| Molecular Formula | C13H32N2O3Si | [2][3][4][6] |
| Molecular Weight | 292.50 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Purity | Typically ≥ 92% | [3][4][5] |
| Density | ~0.93 g/cm³ | [4][5] |
| Boiling Point | 160 °C @ 0.1 mmHg | [4] |
| Flash Point | >110 °C | [4] |
| IUPAC Name | N'-(triethoxysilylmethyl)hexane-1,6-diamine | [4][6] |
Core Chemical Reactivity
The utility of this silane is rooted in the distinct reactivity of its two functional ends. Understanding these reactions is critical for its effective application.
The Triethoxysilane Group: Hydrolysis and Condensation
The silicon center is bonded to three ethoxy groups, which are susceptible to hydrolysis. This reaction is the foundational step for bonding to inorganic surfaces.
-
Hydrolysis: In the presence of water, the ethoxy groups (Si-OCH2CH3) are replaced by hydroxyl groups (Si-OH), forming a reactive silanol intermediate and releasing ethanol as a byproduct.[7][8] This reaction can be catalyzed by either acid or base.[8][9][10]
-
Acid-Catalyzed: The reaction is initiated by protonation of the ethoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water.[9][10]
-
Base-Catalyzed: A hydroxide ion directly attacks the silicon atom, displacing the ethoxy group.[9][10] The rate of condensation is significantly accelerated at higher pH.[9]
-
-
Condensation: The newly formed, highly reactive silanol groups can then condense in two ways:
-
Surface Bonding: They react with hydroxyl groups on the surface of an inorganic substrate (e.g., Si-OH on glass) to form stable, covalent siloxane bonds (Si-O-Substrate).[9] This is the primary mechanism for surface modification.[11]
-
Self-Condensation: Silanol groups on adjacent silane molecules can react with each other to form a cross-linked polysiloxane network (Si-O-Si).[9] The extent of this self-condensation influences the thickness and stability of the deposited film.[12]
-
The amine functionalities within the molecule can auto-catalyze the hydrolysis and condensation reactions, making aminosilanes more reactive than other silanes and often mitigating the need for external catalysts or extensive curing.[11][12]
The Diamino Functional Group: Organic Reactivity
The molecule contains both a primary (-NH2) and a secondary (-NH-) amine, separated by a hexyl chain.[2] These groups are nucleophilic and basic, allowing them to react with a variety of organic functional groups and polymer resins. This reactivity is key to its function as a coupling agent, enabling strong adhesion to materials such as:
-
Epoxies
-
Polyurethanes
-
Polyamides
-
Polyesters[2]
The long, flexible spacer arm provides enhanced compatibility and mobility compared to shorter-chain aminosilanes, improving interaction with organic matrices.[2]
Mechanism of Action as a Coupling Agent
As a coupling agent, N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE functions as a molecular bridge, chemically linking an inorganic filler or surface to an organic resin matrix.[1]
-
Inorganic Surface Reaction: The triethoxysilane end of the molecule hydrolyzes and bonds to the inorganic surface, as described above.
-
Organic Matrix Interaction: The amino-functional tail extends away from the surface into the organic matrix.
-
Covalent/Polar Bonding: During curing or processing, the amino groups form covalent bonds or strong polar interactions (e.g., hydrogen bonds) with the polymer, effectively stitching the two disparate phases together at the molecular level.[1]
This bridging action dramatically improves interfacial adhesion, leading to enhanced mechanical properties (e.g., strength, durability) and resistance to moisture and chemical attack.[1]
Practical Applications and Protocols
The unique chemical properties of this silane make it invaluable in several fields.
Key Applications
-
Adhesion Promoter: Used in adhesives, sealants, and coatings to improve the bond between organic resins and inorganic substrates like glass and metal.[1][2]
-
Surface Modifier: Modifies the surface properties of inorganic fillers (e.g., silica, glass beads) to make them more compatible with organic polymers in composites.[2][11]
-
Bioconjugation: The amine groups provide reactive sites for immobilizing biomolecules, such as DNA or proteins, onto surfaces for diagnostic arrays and biosensors.[13]
-
Polymer Synthesis: Acts as a functional monomer in the synthesis of silane-modified polymers.[2]
Example Protocol: Silanization of Glass Surfaces for Microarray Applications
This protocol outlines a standard procedure for functionalizing glass slides with an amine-reactive layer, suitable for subsequent biomolecule attachment.[14]
Materials:
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated H2SO4:30% H2O2) - EXTREME CAUTION
-
Anhydrous Toluene
-
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE (2% v/v solution in anhydrous toluene)
-
Ethanol and Deionized Water
Methodology:
-
Surface Cleaning & Activation:
-
Immerse glass slides in Piranha solution for 30 minutes to clean and generate surface silanol (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse slides thoroughly with copious amounts of deionized water.
-
Dry the slides completely in an oven at 110 °C for at least 15 minutes.
-
-
Silanization:
-
Rinsing and Curing:
-
Verification:
-
The now functionalized surface should exhibit a change in wettability, which can be verified by contact angle measurements. The amine-terminated surface will be more hydrophilic than bare glass after rigorous cleaning but will have distinct properties for subsequent reaction steps.
-
Handling and Storage
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is moisture-sensitive due to the reactivity of the triethoxysilane group.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent hydrolysis.[2][15]
-
Handling: Avoid contact with skin and eyes. Wear appropriate protective gear, including gloves and safety glasses.[15] It is harmful if swallowed and can cause skin and eye irritation.[4][15] Handle in a well-ventilated area to avoid inhaling vapors.[15] On contact with water, it liberates ethanol.[15]
References
-
Changfu Chemical. N-(6-Aminohexyl)Aminomethyltriethoxysilane CAS 15129-36-9. Available from: [Link]
-
ePrints Soton. Surface Modification of Glass Beads with an Aminosilane Monolayer. Available from: [Link]
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Chemsrc. CAS#:15129-36-9 | N-(6-Aminohexyl)aminomethyltriethoxysilane. Available from: [Link]
-
PubChem. N-(6-Aminohexyl)aminomethyltriethoxysilane. Available from: [Link]
-
Gelest. Safety Data Sheet: N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE, 92%. Available from: [Link]
-
Vandenberg, L. J., et al. (2011). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. Available from: [Link]
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Stuart, C. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science of Bonding: Why N-(6-Aminohexyl)aminomethyltriethoxysilane is Essential for Adhesives. Available from: [Link]
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ResearchGate. Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Available from: [Link]
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ResearchGate. The bis-amino surface modification process and bonding reaction for PET... Available from: [Link]
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Changfu Chemical. N-(6-Aminohexyl)aminopropyltrimethoxysilane CAS: 51895-58-0. Available from: [Link]
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Gelest, Inc. N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE, 95%. Available from: [Link]
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ResearchGate. Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Available from: [Link]
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AFINITICA. The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available from: [Link]
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Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available from: [Link]
-
Gelest. Safety Data Sheet: N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE, 95%. Available from: [Link]
-
Al-Oweini, R., & El-Rassy, H. (2014). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available from: [Link]
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